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Introduction
Evixapodlin (formerly GS-4224) is an investigational, orally bioavailable small molecule

inhibitor of the programmed cell death-1 (PD-1)/programmed death-ligand 1 (PD-L1) immune

checkpoint pathway.[1][2][3] Unlike traditional monoclonal antibody-based checkpoint inhibitors,

Evixapodlin offers the potential for a convenient oral dosing regimen.[2] Its mechanism of

action involves binding to PD-L1 and inducing its dimerization, which sterically hinders the

interaction between PD-1 and PD-L1.[1][2][4] This blockade is designed to restore anti-tumor T-

cell activity. This document provides a summary of the available efficacy data for Evixapodlin
in solid tumors and detailed protocols for key experiments to assess its activity.

Mechanism of Action: PD-1/PD-L1 Pathway
Inhibition
The PD-1/PD-L1 axis is a critical pathway that cancer cells can exploit to evade the immune

system. PD-L1 expressed on tumor cells binds to the PD-1 receptor on activated T-cells,

delivering an inhibitory signal that suppresses T-cell-mediated anti-tumor responses.[5][6]

Evixapodlin is designed to disrupt this interaction. By inducing the dimerization of PD-L1 on

the cell surface, Evixapodlin effectively prevents its binding to PD-1, thereby lifting the "brake"

on the anti-tumor immune response and allowing for T-cell activation and tumor cell killing.[1][2]
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[4] The potency of Evixapodlin is dependent on the density of PD-L1 on the cell surface, with

greater activity observed on cells with high PD-L1 expression.[1][2][3]
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Caption: Evixapodlin's Mechanism of Action.
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Preclinical studies have demonstrated the anti-tumor activity of Evixapodlin both in vitro and in

vivo.

In Vitro Efficacy
Assay Type Cell Lines Key Findings Reference

3D Tumor Spheroid

Co-culture

MDA-MB-231 (human

breast carcinoma),

Human CD8+ T-cells

Evixapodlin enhanced

tumor cell killing with

an average potency of

12 ± 15 nM. The

maximum killing effect

was comparable to

the anti-PD-L1

antibody,

atezolizumab.

[1]

Cytokine Release

Assay

Supernatants from 3D

co-culture

Increased levels of

IFN-γ and granzyme B

were observed,

confirming T-cell

mediated tumor lysis.

[1]

Target Occupancy

Assay

A549 lung cancer

cells

The potency of

Evixapodlin was

dependent on PD-L1

expression levels, with

EC50 values of 147 ±

10 nM (low PD-L1), 60

± 10 nM (medium PD-

L1), and 6 ± 6 nM

(high PD-L1).

[1]

In Vivo Efficacy
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Tumor Model Treatment Key Findings Reference

MC38 (murine

colorectal carcinoma)

expressing human

PD-L1

Evixapodlin (25

mg/kg)

Achieved >90% target

occupancy on tumor

cells. Resulted in

tumor growth

inhibition of 49% to

55%, similar to

atezolizumab.

[1]

Clinical Efficacy Data
Evixapodlin was evaluated in a Phase 1b/2 clinical trial (NCT04049617) in patients with

advanced solid tumors. The study was terminated by the sponsor for business reasons, and

the Phase 2 portion was not conducted.[1][2][7]

Study Design and Status
Clinical Trial ID Phase Status

Patient
Population

Dosing

NCT04049617 Phase 1b/2 Terminated
Advanced solid

tumors

Dose escalation

cohorts: 400,

700, 1000, 1500

mg once daily.

Safety and Tolerability
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Metric Finding Reference

Dose-Limiting Toxicities None observed up to 1500 mg. [1]

Serious Adverse Events

(SAEs)

Experienced by 4 of 18

participants (22.2%).
[1]

Treatment Discontinuation due

to AEs

Occurred in 2 of 18

participants (11.1%).
[1]

Treatment-Emergent AEs

(related to drug)

Reported in 16 of 18

participants (88.9%).
[1]

Grade ≥3 TEAEs
Experienced by 6 of 18

participants (33.3%).
[1]

Pharmacodynamics and Efficacy
Due to the early termination of the trial, comprehensive efficacy data such as objective

response rate (ORR) and progression-free survival (PFS) are not available. However,

pharmacodynamic studies indicated on-target activity.

Biomarker Finding Reference

Target Occupancy

Dose-dependent reduction in

free PD-L1 on peripheral blood

T-cells.

[1]

T-cell Proliferation
Increase in Ki67 among PD-1-

positive T-cell subsets.
[1]

Cytokine Levels
Elevated plasma cytokines and

chemokines.
[1]

Experimental Protocols
Below are detailed protocols for key experiments to assess the efficacy of Evixapodlin.

Preclinical Assessment Workflow
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Caption: Workflow for Preclinical Evaluation of Evixapodlin.

Protocol 1: In Vitro 3D Tumor Spheroid Co-culture Assay
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Objective: To evaluate the ability of Evixapodlin to enhance T-cell mediated killing of tumor

cells in a three-dimensional model.

Materials:

Tumor cell line (e.g., MDA-MB-231)

Human peripheral blood mononuclear cells (PBMCs) or isolated CD8+ T-cells

Ultra-low attachment 96-well plates

Cell culture medium (e.g., RPMI-1640 with 10% FBS)

Evixapodlin (dissolved in DMSO)

Control antibody (e.g., Atezolizumab)

Vehicle control (DMSO)

Cell viability reagent (e.g., Calcein-AM or a luciferase-based assay)

Cytokine analysis kit (e.g., ELISA or multiplex bead array for IFN-γ and Granzyme B)

Procedure:

Spheroid Formation:

Seed tumor cells (e.g., 2,000 cells/well) in an ultra-low attachment 96-well plate.

Centrifuge the plate at low speed (e.g., 300 x g) for 5 minutes to facilitate cell aggregation.

Incubate for 48-72 hours to allow for spheroid formation.

Co-culture Setup:

Isolate CD8+ T-cells from healthy donor PBMCs.

Add the isolated T-cells to the wells containing tumor spheroids at a desired effector-to-

target (E:T) ratio (e.g., 10:1).
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Treatment:

Prepare serial dilutions of Evixapodlin in cell culture medium.

Add the Evixapodlin dilutions, control antibody, and vehicle control to the respective

wells.

Incubate the co-culture for 72-96 hours.

Assessment of Tumor Cell Viability:

At the end of the incubation, carefully remove the supernatant for cytokine analysis.

Add the cell viability reagent to each well according to the manufacturer's instructions.

Measure the signal (fluorescence or luminescence) using a plate reader.

Normalize the data to the vehicle control to determine the percentage of tumor cell killing.

Cytokine Analysis:

Analyze the collected supernatants for IFN-γ and Granzyme B concentrations using an

appropriate assay kit.

Protocol 2: In Vivo Tumor Growth Inhibition Study
Objective: To assess the anti-tumor efficacy of Evixapodlin in a mouse model.

Materials:

Immunocompetent mice (e.g., C57BL/6)

Syngeneic tumor cell line engineered to express human PD-L1 (e.g., MC38-hPD-L1)

Evixapodlin formulation for oral gavage

Vehicle control

Calipers for tumor measurement
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Animal handling and surgical equipment

Procedure:

Tumor Implantation:

Subcutaneously inject a suspension of MC38-hPD-L1 cells (e.g., 1 x 10^6 cells) into the

flank of each mouse.

Tumor Growth Monitoring:

Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).

Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume

(Volume = 0.5 x Length x Width²).

Randomization and Treatment:

Randomize the mice into treatment groups (e.g., vehicle control, Evixapodlin low dose,

Evixapodlin high dose, positive control antibody).

Administer Evixapodlin or vehicle control daily via oral gavage.

Efficacy Assessment:

Continue to monitor tumor growth and body weight for the duration of the study (e.g., 21

days or until tumors reach a predetermined endpoint).

Calculate the tumor growth inhibition (TGI) for each treatment group relative to the vehicle

control.

Pharmacodynamic Analysis (Optional):

At the end of the study, tumors and spleens can be harvested for analysis of immune cell

infiltration and target occupancy by flow cytometry.

Protocol 3: T-Cell Activation Assay by Flow Cytometry
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Objective: To measure the activation of T-cells in response to Evixapodlin treatment in a co-

culture system.

Materials:

PBMCs from healthy donors

Tumor cells expressing PD-L1

Evixapodlin

Staphylococcal enterotoxin B (SEB) or anti-CD3/CD28 beads for T-cell stimulation

Flow cytometry antibodies (e.g., anti-CD3, anti-CD8, anti-CD69, anti-Ki67)

Flow cytometer

Procedure:

Co-culture Setup:

Plate PBMCs and tumor cells together in a 96-well plate.

Stimulation and Treatment:

Add a suboptimal concentration of a T-cell stimulus (e.g., SEB).

Add serial dilutions of Evixapodlin or vehicle control to the wells.

Incubate for 48-72 hours.

Cell Staining:

Harvest the cells and stain with a panel of fluorescently labeled antibodies to identify T-cell

populations and activation markers (e.g., CD69 for early activation, Ki67 for proliferation).

Flow Cytometry Analysis:

Acquire the stained cells on a flow cytometer.
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Gate on the CD3+ and CD8+ T-cell populations.

Quantify the percentage of T-cells expressing the activation markers in each treatment

condition.

Conclusion
Evixapodlin is an oral PD-L1 inhibitor that has demonstrated preclinical anti-tumor activity

through the restoration of T-cell function. While the clinical development of Evixapodlin was

halted, the provided data and protocols offer a framework for the evaluation of this and other

small molecule immune checkpoint inhibitors. The methodologies described can be adapted to

assess the efficacy of novel compounds targeting the PD-1/PD-L1 pathway in various solid

tumor models.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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